molecular formula C11H11N3O2 B2911127 2-Quinolinamine, N,N-dimethyl-6-nitro- CAS No. 37041-42-2

2-Quinolinamine, N,N-dimethyl-6-nitro-

Cat. No.: B2911127
CAS No.: 37041-42-2
M. Wt: 217.228
InChI Key: DBNZYROHZKZEIK-UHFFFAOYSA-N
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Description

2-Quinolinamine, N,N-dimethyl-6-nitro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMQN and has a molecular formula of C12H11N3O2. It is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

DMQN has been used in various scientific research applications such as fluorescent sensing, DNA-binding studies, and as a potential anticancer agent. DMQN has been shown to selectively bind to DNA and inhibit the proliferation of cancer cells. It has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.

Mechanism of Action

The mechanism of action of DMQN is not fully understood, but it is believed to interact with DNA by intercalation and hydrogen bonding. The nitro group in DMQN is thought to play a crucial role in its anticancer activity by generating reactive oxygen species (ROS) that cause DNA damage and cell death.
Biochemical and Physiological Effects
DMQN has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that DMQN can induce apoptosis in cancer cells and inhibit the growth of tumors. DMQN has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. In addition, DMQN has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of DMQN is its high selectivity for binding to DNA, making it an excellent tool for studying DNA-protein interactions. DMQN is also relatively easy to synthesize and has a high yield. However, one limitation of DMQN is its low solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are several future directions for the use of DMQN in scientific research. One potential application is as a fluorescent probe for the detection of metal ions in biological samples. DMQN could also be further developed as a potential anticancer agent, and its mechanism of action could be further elucidated. Additionally, DMQN could be used in combination with other anticancer agents to enhance their efficacy and reduce toxicity.
Conclusion
In conclusion, 2-Quinolinamine, N,N-dimethyl-6-nitro- is a promising chemical compound with significant potential for scientific research applications. Its high selectivity for DNA binding and low toxicity in normal cells make it an attractive candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of DMQN involves the reaction of 2-aminobenzonitrile with dimethylformamide dimethyl acetal and nitric acid. This reaction yields DMQN as a yellow crystalline solid with a yield of approximately 70%. The purity of the synthesized compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Properties

IUPAC Name

N,N-dimethyl-6-nitroquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-13(2)11-6-3-8-7-9(14(15)16)4-5-10(8)12-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNZYROHZKZEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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